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Methyl 2-chloro-3-fluorobenzoate

Catalog No.
S1912230
CAS No.
647020-70-0
M.F
C8H6ClFO2
M. Wt
188.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-chloro-3-fluorobenzoate

CAS Number

647020-70-0

Product Name

Methyl 2-chloro-3-fluorobenzoate

IUPAC Name

methyl 2-chloro-3-fluorobenzoate

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3

InChI Key

NRTGZMADMOJUAV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=CC=C1)F)Cl

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)Cl

Methyl 2-chloro-3-fluorobenzoate is an organic compound with the molecular formula C8H6ClFO2C_8H_6ClFO_2. It is a derivative of benzoic acid, characterized by the substitution of chlorine and fluorine atoms at the 2 and 3 positions of the benzene ring, respectively. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various synthetic applications and research contexts.

  • Substitution Reactions: The chlorine or fluorine atoms can be replaced by other nucleophiles through nucleophilic substitution.
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohol or amine derivatives.
  • Oxidation Reactions: It can undergo oxidation to produce various oxidized products depending on the reagents and conditions employed.

The biological activity of methyl 2-chloro-3-fluorobenzoate is influenced by its structural components. The presence of chlorine and fluorine atoms affects its reactivity and binding affinity to biological targets such as enzymes and receptors. The ester group may undergo hydrolysis, releasing the corresponding acid, which can further interact with biological molecules. Research into its potential pharmacological applications is ongoing, particularly regarding its role in enzyme inhibition and interaction with cellular pathways.

The synthesis of methyl 2-chloro-3-fluorobenzoate typically involves the following steps:

  • Starting Material: The process begins with 2-chloro-3-fluorobenzoic acid.
  • Esterification Reaction: The carboxylic acid group of 2-chloro-3-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst (such as sulfuric acid) under reflux conditions.
  • Purification: The resulting ester is purified through distillation or recrystallization to obtain the pure compound.

In industrial settings, similar synthetic routes are followed, optimized for higher yields and purity through the use of advanced catalysts and continuous flow reactors.

Methyl 2-chloro-3-fluorobenzoate finds applications in various fields, including:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Its unique properties make it valuable in chemical biology studies, particularly in enzyme inhibition assays and receptor binding studies.
  • Material Science: It may be used in developing new materials with specific chemical properties due to its halogen substituents.

Interaction studies involving methyl 2-chloro-3-fluorobenzoate focus on its binding affinities and mechanisms of action with biological targets. The presence of halogens enhances its potential for halogen bonding interactions, which can significantly influence enzyme activity and receptor interactions. These studies are crucial for understanding its potential therapeutic applications and optimizing its use in drug development.

Several compounds share structural similarities with methyl 2-chloro-3-fluorobenzoate. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
Methyl 2-chlorobenzoateLacks fluorine atomOnly contains chlorine
Methyl 3-fluorobenzoateLacks chlorine atomOnly contains fluorine
Methyl 2-fluorobenzoateLacks chlorine atomOnly contains fluorine
Methyl 3-chlorobenzoateLacks fluorine atomOnly contains chlorine
Methyl 6-bromo-2-chloro-3-fluorobenzoateContains bromine along with chlorine and fluorineUnique combination of three halogens

Methyl 2-chloro-3-fluorobenzoate is unique due to the combination of both chlorine and fluorine atoms on the benzene ring, which significantly affects its reactivity, stability, and interaction with biological systems compared to its mono-substituted counterparts . This dual substitution pattern provides distinct chemical properties that are advantageous for specific synthetic applications.

XLogP3

2.5

Wikipedia

Methyl 2-chloro-3-fluorobenzoate

Dates

Last modified: 08-16-2023

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